molecular formula C13H24O2 B14375315 2,5,9-Trimethyldeca-3,8-diene-2,5-diol CAS No. 89929-60-2

2,5,9-Trimethyldeca-3,8-diene-2,5-diol

Cat. No.: B14375315
CAS No.: 89929-60-2
M. Wt: 212.33 g/mol
InChI Key: AXNDBRFJZMEECR-UHFFFAOYSA-N
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Description

2,5,9-Trimethyldeca-3,8-diene-2,5-diol is an organic compound with the molecular formula C13H24O2 It contains two double bonds and two hydroxyl groups, making it a diene-diol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol can be achieved through several methods:

    Dehydration of Alcohols: This method involves the removal of water from alcohols to form dienes. The reaction typically requires an acid catalyst and elevated temperatures.

    Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halides from organohalides to form dienes. Common reagents include strong bases like potassium tert-butoxide.

    Free Radical Halogenation: This method involves the halogenation of alkenes at the allylic position using reagents like N-bromosuccinimide (NBS) followed by dehydrohalogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale dehydration or dehydrohalogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in 2,5,9-Trimethyldeca-3,8-diene-2,5-diol can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Ethers, esters

Scientific Research Applications

2,5,9-Trimethyldeca-3,8-diene-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,9-Trimethyldeca-3,8-diene-2,5-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the double bonds can participate in various chemical reactions, altering the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5,9-Trimethyldeca-3,8-diene-2,5-diol: Contains two hydroxyl groups and two double bonds.

    2,5,9-Trimethyldeca-3,8-diene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    2,5,9-Trimethyldeca-3,8-diol: Lacks double bonds, affecting its chemical reactivity and applications.

Uniqueness

This compound is unique due to the presence of both hydroxyl groups and double bonds, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various scientific and industrial applications.

Properties

CAS No.

89929-60-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2,5,9-trimethyldeca-3,8-diene-2,5-diol

InChI

InChI=1S/C13H24O2/c1-11(2)7-6-8-13(5,15)10-9-12(3,4)14/h7,9-10,14-15H,6,8H2,1-5H3

InChI Key

AXNDBRFJZMEECR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=CC(C)(C)O)O)C

Origin of Product

United States

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